molecular formula C15H11NO3 B8041551 6-benzyl-4H-1,4-benzoxazine-2,3-dione

6-benzyl-4H-1,4-benzoxazine-2,3-dione

Cat. No.: B8041551
M. Wt: 253.25 g/mol
InChI Key: MWPRYKVJAOEJGZ-UHFFFAOYSA-N
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Description

6-benzyl-4H-1,4-benzoxazine-2,3-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are bicyclic compounds consisting of a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the oxazine ring, making it a unique derivative within the benzoxazine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-4H-1,4-benzoxazine-2,3-dione typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and can be enhanced using microwave conditions to improve yield and reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-4H-1,4-benzoxazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzoxazine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

6-benzyl-4H-1,4-benzoxazine-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzyl-4H-1,4-benzoxazine-2,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as proteases, by binding to their active sites and preventing substrate interaction. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-4H-1,4-benzoxazine-2,3-dione stands out due to its benzyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

6-benzyl-4H-1,4-benzoxazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-15(18)19-13-7-6-11(9-12(13)16-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPRYKVJAOEJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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